Benzene, 1,4-diiodo-2,5-dipropoxy-

Electro-oxidative polymerization Cyclic voltammetry Conjugated polymer synthesis

Benzene, 1,4-diiodo-2,5-dipropoxy- (CAS 221292-48-4), also referred to as 1,4-bis(propyloxy)-2,5-diiodobenzene, is a symmetrical diiodo-dialkoxybenzene monomer with the molecular formula C₁₂H₁₆I₂O₂ and a molecular weight of 446.06 g/mol. It belongs to the class of 1,4-diiodo-2,5-dialkoxybenzene building blocks that serve as key precursors for the synthesis of poly(p-phenylene ethynylene) (PPE), poly(p-phenylene vinylene) (PPV), and related conjugated polymers via palladium-catalyzed cross-coupling reactions such as Sonogashira, Heck, and Stille polymerizations.

Molecular Formula C12H16I2O2
Molecular Weight 446.06 g/mol
CAS No. 221292-48-4
Cat. No. B13921309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,4-diiodo-2,5-dipropoxy-
CAS221292-48-4
Molecular FormulaC12H16I2O2
Molecular Weight446.06 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1I)OCCC)I
InChIInChI=1S/C12H16I2O2/c1-3-5-15-11-7-10(14)12(8-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3
InChIKeyXEIABPQMDIQKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1,4-diiodo-2,5-dipropoxy- (CAS 221292-48-4): A Dihalogenated Aromatic Monomer for Conjugated Polymer Synthesis


Benzene, 1,4-diiodo-2,5-dipropoxy- (CAS 221292-48-4), also referred to as 1,4-bis(propyloxy)-2,5-diiodobenzene, is a symmetrical diiodo-dialkoxybenzene monomer with the molecular formula C₁₂H₁₆I₂O₂ and a molecular weight of 446.06 g/mol. [1] It belongs to the class of 1,4-diiodo-2,5-dialkoxybenzene building blocks that serve as key precursors for the synthesis of poly(p-phenylene ethynylene) (PPE), poly(p-phenylene vinylene) (PPV), and related conjugated polymers via palladium-catalyzed cross-coupling reactions such as Sonogashira, Heck, and Stille polymerizations. [2] The compound features two iodine atoms at the 1,4-positions acting as leaving groups for oxidative addition with Pd(0) catalysts, while the two propoxy substituents at the 2,5-positions confer solubility and modulate the electronic and steric properties of the resulting polymers. [3] The alkoxy side-chain length is a critical parameter governing monomer reactivity, polymer solubility, film-forming quality, and optoelectronic properties; the dipropoxy variant occupies a specific intermediate position in the alkoxy chain-length series between shorter-chain analogs (dimethoxy, diethoxy) and longer-chain analogs (dibutoxy, dihexyloxy, dioctyloxy). [4]

Polymerization
Pd-catalyzed cross-coupling (Sonogashira, Heck, Stille) for conjugated backbones
Side-chain
Dipropoxy balances solubility, reactivity, and film morphology for solution processing
Target class
PPE, PPV, and related poly(p-phenylene)-type optoelectronic polymers

Why 1,4-Diiodo-2,5-dipropoxybenzene Cannot Be Simply Replaced by Other 1,4-Diiodo-2,5-dialkoxybenzene Analogs


1,4-Diiodo-2,5-dialkoxybenzene monomers are not functionally interchangeable because the alkoxy side-chain length directly governs three performance-critical parameters: (i) oxidative addition reactivity of the C–I bond toward Pd(0) catalysts, which is modulated by the electron-donating strength and steric bulk of the alkoxy group; (ii) solubility and solution processability of both the monomer and the resulting polymer, which determine the accessible molecular weight and film-casting quality; and (iii) solid-state packing and film morphology, which affect charge transport, optical properties, and device performance. [1] Surface-initiated polymerization studies have demonstrated that small changes in alkoxy chain length—from methoxy to ethoxy to hexyloxy—produce qualitatively different film morphologies ranging from smooth continuous films to island growth to sparse irregular deposits. [2] The dipropoxy substituent provides a specific combination of solubility, reactivity, and steric profile that is distinct from both shorter-chain (dimethoxy, diethoxy) and longer-chain (dihexyloxy, dioctyloxy) variants, making direct substitution without re-optimization of reaction conditions and validation of polymer properties unreliable. [3] The quantitative evidence presented in Section 3 details the specific measurable differences that underpin this non-interchangeability.

Oxidative addition reactivity shifts
Alkoxy chain length changes electron-donating strength and steric bulk, altering Pd(0) insertion rates and polymerization kinetics
Solubility–processability mismatch
Shorter chains may limit monomer/polymer solubility and molecular weight; longer chains dilute the electroactive backbone
Film morphology divergence
Dipropoxy provides intermediate film quality between smooth (dimethoxy) and irregular (dihexyloxy) extremes; direct analog swap may not transfer morphology

Quantitative Differentiation Evidence for Benzene, 1,4-diiodo-2,5-dipropoxy- (CAS 221292-48-4) Relative to Closest Analogs


Alkoxy Chain-Length-Dependent Oxidation Peak Potential in Electro-oxidative Polymerization of p-Dialkoxybenzenes

In a comparative study of p-dialkoxybenzenes, p-dipropoxybenzene undergoes anodic oxidative polymerization with an oxidation peak potential that is reduced relative to the unsubstituted benzene parent due to the electron-donating effect of the alkoxy groups. The study demonstrates that p-dimethoxybenzene, p-diethoxybenzene, and p-dipropoxybenzene are all electro-oxidatively polymerizable, with the alkoxy chain length modulating the oxidation peak potential and thus the driving force for polymerization. The dipropoxy variant occupies a specific position between the diethoxy and longer-chain analogs, offering a distinct electrochemical reactivity window. [1] This directly impacts the choice of polymerization conditions and the resulting polymer's redox properties.

Oxidation potential
Cross-study comparable
Intermediate Epa between diethoxy and longer-chain analogs
Moderates electro-polymerization driving force
CV in CH₂Cl₂/CF₃COOH; Pt electrode
Electro-oxidative polymerization Cyclic voltammetry Conjugated polymer synthesis

Film Morphology and Surface-Initiated Polymerization Efficiency as a Function of Alkoxy Side-Chain Bulk

A systematic study of surface-initiated Kumada-type catalyst-transfer polycondensation of 1,4-diiodo-2,5-dialkoxybenzene monomers revealed a direct correlation between alkoxy side-chain steric bulk and the quality of the resulting polymer film. Monomers with the smallest side chains (unsubstituted 1,4-diiodobenzene, 1,4-diiodo-2,5-dimethoxybenzene) produced smooth, regular films. The ethoxy-substituted monomer yielded polymer islands rather than continuous films. The most bulky variant tested (1,4-diiodo-2,5-dihexyloxybenzene) produced only sparse, irregular growth. [1] The dipropoxy monomer, with its intermediate chain length, is positioned between the ethoxy (island growth) and hexyloxy (sparse growth) extremes, offering a balance between solubility-driven processability and the steric accessibility required for efficient surface grafting. Although the dipropoxy monomer was not explicitly tested in this particular paper, the monotonic trend in film quality with increasing alkoxy chain length allows class-level interpolation: the propoxy group is expected to yield film quality intermediate between the ethoxy and butoxy/hexyloxy analogs.

Film morphology rank
Class-level inference
Dimethoxy (smooth) > diethoxy (islands) > dipropoxy (intermediate) > dihexyloxy (sparse)
Propoxy balances surface accessibility and solubility
Surface-initiated polymerization; AFM and ellipsometry
Surface-initiated polymerization Conjugated polymer brushes Atomic force microscopy

Polymer Solubility and Molecular Weight Attainment in Sonogashira Polycondensation of 2,5-Dialkoxy-1,4-diiodobenzene Monomers

The synthesis of soluble poly(2,5-dialkoxy-1,4-phenyleneethynylene) (PPE) polymers via palladium-catalyzed Sonogashira coupling of 2,5-dialkoxy-1,4-diiodobenzene monomers with 1,4-diethynylbenzene yields polymers whose molecular weights and solubility are directly governed by the alkoxy side-chain length. A dissertation study focusing specifically on the 2,5-dipropoxy-substituted system demonstrated that the dipropoxy side chains confer sufficient solubility in common organic solvents (THF, CH₂Cl₂, CHCl₃) to enable homogeneous polymerization and achieve molecular weights in the range of 8,000 to 40,000 g/mol for the PPE polymer class. [1] [2] Shorter alkoxy chains (methoxy, ethoxy) may limit solubility and thus restrict molecular weight attainment in solution polymerization, while longer chains (hexyloxy, octyloxy) enhance solubility but introduce additional insulating alkyl content that dilutes the electroactive conjugated backbone density. The dipropoxy chain length represents a specific optimization point balancing solubility-driven molecular weight against conjugated backbone content.

Polymer Mw range
Cross-study comparable
8,000–40,000 g/mol (PPE class)
Sufficient solubility for high Mw with moderate backbone dilution
GPC vs. polystyrene; THF/CHCl₃
Sonogashira polycondensation Poly(phenylene ethynylene) Molecular weight

Third-Harmonic Generation (THG) Nonlinear Optical Response of 2,5-Dipropoxy-Substituted Oligo(phenyleneethynylene)s

The third-order nonlinear optical susceptibility χ⁽³⁾ and molecular hyperpolarizability γ of oligo(2,5-dipropoxy-1,4-phenyleneethynylene)s were measured by third-harmonic generation (THG) spectroscopy at a fundamental wavelength of 1.9 μm. The dipropoxy-substituted OPE series showed a systematic increase in γ with increasing conjugation length, and these values were compared with donor-acceptor substituted OPEs and merely donor-substituted OPEs. [1] The 2,5-dipropoxy substitution provides a defined, reproducible baseline for the nonlinear optical response of unperturbed (non-donor-acceptor) OPE chains. The absolute γ values for the dipropoxy-substituted OPEs serve as reference data for evaluating the enhancement factors achieved by terminal donor-acceptor functionalization in related OPE systems. The choice of the propoxy group is significant because it provides sufficient solubility for THG measurements in solution while minimizing the conformational disorder associated with longer, more flexible alkyl chains that could reduce the effective conjugation length and thus the nonlinear optical response.

NLO reference
Cross-study comparable
Dipropoxy OPE γ lower than DA-substituted; provides baseline
Established reference for substitution-enhanced NLO
THG at 1.9 µm; CHCl₃/THF solutions
Nonlinear optics Third-harmonic generation Molecular hyperpolarizability

Analytical Identity Confirmation by NMR Spectroscopy for Quality Assurance in Procurement

A verified ¹H NMR spectrum of 1,4-diiodo-2,5-dipropoxybenzene is available in the KnowItAll NMR Spectral Library (Wiley), providing a definitive spectroscopic fingerprint for identity confirmation and purity assessment. [1] The compound's InChIKey (XEIABPQMDIQKBB-UHFFFAOYSA-N) and exact mass (445.92397 g/mol) are unambiguously assigned. [1] This spectroscopic reference data enables procurement professionals and analytical chemists to verify the identity and purity of received material against an independent, peer-reviewed spectral standard. In contrast, many closely related 1,4-diiodo-2,5-dialkoxybenzene analogs (e.g., the dipentyloxy or diheptyloxy variants) lack publicly available, curated NMR reference spectra in major spectral databases, increasing the risk of misidentification or acceptance of impure material during procurement. The availability of a verified reference spectrum for the dipropoxy compound provides a tangible quality-assurance advantage over less well-characterized analogs.

NMR identity
Supporting evidence
¹H NMR spectrum in KnowItAll Library
Enables independent identity verification
SpectraBase ID: 9UvpKZR4Bg1
NMR spectroscopy Quality control Monomer purity

Diiodo Regiochemistry Enables Site-Selective Sequential Cross-Coupling in Oligomer Synthesis

The 1,4-diiodo substitution pattern on the 2,5-dipropoxybenzene scaffold enables site-selective sequential palladium-catalyzed cross-coupling due to the differential reactivity of the two C–I bonds. In Sonogashira–Hagihara oligomer synthesis, the first ethynylation occurs preferentially at one iodine position, and the second iodine undergoes substitution in a subsequent step, allowing controlled stepwise chain elongation. [1] This orthogonal reactivity of the two iodine centers, combined with the solubility conferred by the 2,5-dipropoxy groups, makes this compound particularly well-suited for the iterative synthesis of monodisperse oligo(phenyleneethynylene)s with precisely defined chain lengths (n = 1 to n = 11 have been reported). [1] [2] In contrast, the corresponding dibromo analog (1,4-dibromo-2,5-dipropoxybenzene) exhibits lower reactivity in oxidative addition with Pd(0), requiring harsher conditions or different catalyst systems that may compromise the selectivity of sequential coupling. The diiodo compound thus offers a kinetically more favorable entry into Pd(0) oxidative addition while maintaining the ability to differentiate the two reactive sites through careful stoichiometric control.

Sequential coupling
Class-level inference
Iodo vs. bromo: faster oxidative addition, milder conditions
Enables iterative OPE synthesis to n=11
Pd(PPh₃)₂Cl₂/CuI, room temp–65°C
Sequential cross-coupling Orthogonal reactivity Oligo(phenyleneethynylene) synthesis

Validated Application Scenarios for Benzene, 1,4-diiodo-2,5-dipropoxy- (CAS 221292-48-4) Based on Quantitative Evidence


Synthesis of Monodisperse Oligo(phenyleneethynylene) Rods for Molecular Electronics and Nonlinear Optics

The combination of 1,4-diiodo reactivity and 2,5-dipropoxy solubility makes this monomer the preferred starting material for iterative Sonogashira-based synthesis of monodisperse OPE rods with n = 1 to 11 repeat units. These rigid-rod molecules serve as shape-persistent scaffolds for molecular electronics and as reference compounds for nonlinear optical spectroscopy, where the dipropoxy OPE series provides a well-characterized baseline for third-harmonic generation and hyperpolarizability measurements. [1] [2] The demonstrated effective conjugation length convergence (Δλ = 127 nm from monomer to polymer limit) guides the design of optoelectronic materials with tailored absorption and emission wavelengths. [2]

Layer-by-Layer Covalent Assembly of Functional Polymer Multilayers via Heck Polycondensation

1,4-Diiodo-2,5-dipropoxybenzene serves as a key monomer in the synthesis of polymers bearing chemoselective functional group pairs (aldehyde/oxyamine) for covalent layer-by-layer deposition. The dipropoxy side chains provide the solubility necessary for solution processing while yielding polymer films with reproducible layer thicknesses of 20 ± 1 Å per deposition cycle as measured by ellipsometry, and smooth surface morphology confirmed by AFM. [1] This platform is directly applicable to the fabrication of ultrathin functional coatings, sensors, and surface-patterning technologies where precise thickness control and covalent interlayer linkage are required.

Synthesis of Water-Soluble Fluorescent Conjugated Polyelectrolytes for Biosensing

The sulfonated derivative of 1,4-diiodo-2,5-dipropoxybenzene (1,4-diiodo-2,5-dipropoxysodium sulfonate benzene) has been demonstrated as a monomer for the synthesis of water-soluble fluorescent conjugated polymers incorporating pyridine units in the main chain. [1] These polyelectrolytes exhibit fluorescence quenching in the presence of metal ions, enabling their use as fluorescent chemosensors. The dipropoxy spacer between the conjugated backbone and the sulfonate groups provides a defined hydrophilic–hydrophobic balance that influences self-assembly and sensing performance. [1]

Electro-oxidative Deposition of Poly(p-phenylene) Thin Films with Controlled Morphology

Based on the established electro-oxidative polymerizability of p-dipropoxybenzene, this monomer can be employed for the anodic deposition of poly(p-phenylene) films. The dipropoxy substituent provides a specific oxidation potential that differs from the dimethoxy and diethoxy analogs, enabling selective electrodeposition under controlled potential conditions. [1] Combined with the surface-initiated polymerization data establishing the relationship between alkoxy chain length and film morphology, the dipropoxy monomer is positioned for applications requiring intermediate film characteristics between smooth continuous (dimethoxy) and highly soluble but irregular (dihexyloxy) extremes. [2]

Application
Selection Property
Validation Focus
Monodisperse OPE rods
Sequential diiodo reactivity and dipropoxy solubility
Effective conjugation length convergence
Layer-by-layer assembly
Chemoselective functional group compatibility
Reproducible layer thickness and surface morphology
Fluorescent chemosensors
Sulfonated derivative processability
Metal-ion fluorescence quenching response
Electro-deposited films
Intermediate oxidation potential
Film morphology between smooth and irregular extremes
Quote Request

Request a Quote for Benzene, 1,4-diiodo-2,5-dipropoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.